molecular formula C9H5FOS B1391774 5-Fluoro-1-benzothiophene-2-carbaldehyde CAS No. 698367-29-2

5-Fluoro-1-benzothiophene-2-carbaldehyde

Cat. No. B1391774
M. Wt: 180.2 g/mol
InChI Key: GNZOCQQFVGXLLK-UHFFFAOYSA-N
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Description

5-Fluoro-1-benzothiophene-2-carbaldehyde is a chemical compound with the empirical formula C9H5FOS . It has a molecular weight of 180.20 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-benzothiophene-2-carbaldehyde consists of a benzothiophene ring with a fluorine atom at the 5-position and a carbaldehyde group at the 2-position . The SMILES string representation of this compound is FC1=CC=C2SC(C=O)=CC2=C1 .

Scientific Research Applications

Application in Organic Electronics

5-Fluoro-1-benzothiophene-2-carbaldehyde derivatives have been utilized in the field of organic electronics. Research has shown that certain benzothieno[3,2-b]benzothiophene (BTBT)-based soluble semiconducting molecules, synthesized using derivatives of this compound, exhibit thermotropic liquid crystalline properties and good solubility in organic solvents. These properties make them suitable for use in organic thin film transistors (OTFTs), where they demonstrate significant improvement in device performance after annealing at temperatures where liquid crystallinity appears (Jung et al., 2010).

Application in Medicinal Chemistry

In medicinal chemistry, derivatives of 5-Fluoro-1-benzothiophene-2-carbaldehyde are explored for their antibacterial and haemolytic properties. A study reported the synthesis of various 4-arylthiophene-2-carbaldehyde compounds and their subsequent evaluation for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. Some of these compounds displayed significant activities, with one showing excellent antibacterial activity against Pseudomonas aeruginosa and notable nitric oxide scavenging capabilities (Ali et al., 2013).

Application in Heterocyclic Chemistry

The compound is also significant in the synthesis of heterocyclic compounds. Research has demonstrated the use of benzothiophene-2-carbaldehyde in reactions with various reagents to produce thieno[2,3-b]pyridine derivatives and pyrazolo[3,4-b]pyridine derivatives. These synthesized compounds have potential applications in various areas of chemistry due to their unique structural properties (Abdel-fattah & Attaby, 2012).

Application in Photochemical Synthesis

Additionally, this chemical is involved in photochemical synthesis processes. It has been used in the irradiation of certain thiophene derivatives to produce corresponding phenyl derivatives. This process demonstrates the compound's role in facilitating specific chemical reactions under photochemical conditions (Antonioletti et al., 1986).

Safety And Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person .

properties

IUPAC Name

5-fluoro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZOCQQFVGXLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677761
Record name 5-Fluoro-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-benzothiophene-2-carbaldehyde

CAS RN

698367-29-2
Record name 5-Fluoro-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

MnO2 (4.298 g, 49.45 mmol) was added to a solution of (5-fluorobenzo[b]-thiophen-2-yl)methanol (I-50b: 1.8 g, 9.89 mmol) in DCM (50 mL) and the resulting reaction mass was stirred at 52° C. for 2 hours. The reaction was monitored by TLC (30% ethyl acetate in hexane). The reaction mass was cooled to room temperature, filtered off the catalyst through a celite bed and washed the celite bed with DCM. The filtrate was concentrated under reduced pressure and dried under vacuum to afford 1.5 g of the product (88.23% yield).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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1.8 g
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Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.298 g
Type
catalyst
Reaction Step Three
Yield
88.23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Milen, G Györke, A Dancsó, B Volk - Tetrahedron Letters, 2020 - Elsevier
… Lower yields were obtained when 5-fluoro-1-benzothiophene-2-carbaldehyde (1q) and 1-methylpyrrol-2-carboxaldehyde (1r) were employed (Entries 17, 18). The reaction was also …
Number of citations: 24 www.sciencedirect.com

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